molecular formula C28H27NO4 B3180208 (R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid CAS No. 1354752-72-9

(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid

Cat. No. B3180208
CAS RN: 1354752-72-9
M. Wt: 441.5 g/mol
InChI Key: MPPGEVRAOIMFQJ-MUUNZHRXSA-N
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Description

“®-Fmoc-3-benzyl-piperidine-3-carboxylic acid” is a complex organic molecule. The “Fmoc” in the name suggests the presence of a fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amine groups. The “3-benzyl-piperidine” indicates a piperidine (a six-membered ring with one nitrogen atom) with a benzyl group at the 3-position. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group, also at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the piperidine ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic Fmoc and benzyl groups, the piperidine ring, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid could participate in acid-base reactions . The Fmoc group could be removed under certain conditions, such as treatment with a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could confer acidity to the molecule. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Chemical Biology and Protein Labeling

In chemical biology, researchers use ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid to label proteins and study their behavior. By introducing this compound into peptides or proteins, they can track protein localization, folding, and interactions. The Fmoc group facilitates purification and characterization.

These applications highlight the versatility of ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid across diverse scientific disciplines. Its unique properties continue to inspire innovative research and contribute to advancements in chemistry, materials science, and biotechnology . If you’d like further details on any specific application, feel free to ask!

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used in peptide synthesis, the Fmoc group would serve to protect the amine group during the synthesis, and could be removed afterwards to reveal the amine .

Safety and Hazards

As with any chemical compound, handling “®-Fmoc-3-benzyl-piperidine-3-carboxylic acid” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound could include its use in the synthesis of more complex molecules, such as peptides or other bioactive compounds .

properties

IUPAC Name

(3R)-3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-26(31)28(17-20-9-2-1-3-10-20)15-8-16-29(19-28)27(32)33-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,31)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGEVRAOIMFQJ-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122066
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid

CAS RN

1354752-72-9
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354752-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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